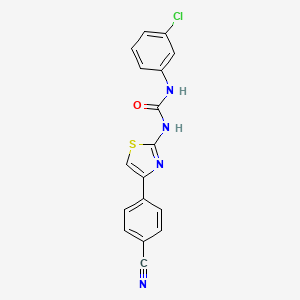

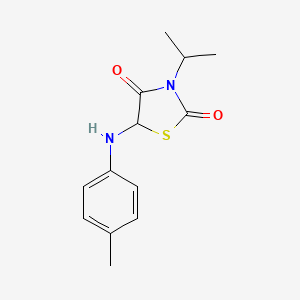

![molecular formula C18H11FN2O2S B2742349 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide CAS No. 941918-49-6](/img/structure/B2742349.png)

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide” is a chemical compound that belongs to the class of benzofuran derivatives . Benzofuran derivatives are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives involves several steps. For instance, 2-Acetyl benzofuran was synthesized by refluxing salicylaldehyde and dry chloroacetone in the presence of potassium carbonate . The product formed was reacted with 2-aminobenzothiazole with a catalyst p-toluene sulphonic acid to form N-[(1Z)-1-(benzofuran-2-yl)ethylidene]1,3-benzothiazol-2-amine . Further reactions were carried out to synthesize more complex benzofuran derivatives .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is composed of fused benzene and furan rings . The position and nature of the substituents on the benzofuran ring can significantly influence the biological activity of the compound .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, a unique free radical cyclization cascade can be used to construct a complex benzofuran derivative . Another method involves the construction of a benzofuran ring through proton quantum tunneling .科学的研究の応用

Antimicrobial Properties

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide and its derivatives have been synthesized and evaluated for their antimicrobial activity. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds is essential for enhancing antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The most active compounds exhibited minimum inhibitory concentrations (MICs) of 12.5 μg/mL and 25 μg/mL against selected bacterial and fungal strains, respectively (Desai, Rajpara, & Joshi, 2013).

Potential in Fluorogenic Reagents

The compound exhibits potential for use as a fluorogenic reagent. This application is particularly important in the field of biochemistry and molecular biology for the detection and quantification of amino and thiol groups in proteins, drugs, and other biologically active molecules. Such applications are crucial for understanding protein structure, function, and interactions within biological systems.

Structural Motif for Metal-Catalyzed Reactions

It has been noted that N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, a related compound, possesses a structural motif potentially suitable for metal-catalyzed C-H bond functionalization reactions. This highlights the utility of benzothiazole derivatives in synthetic chemistry, offering a pathway for the development of novel chemical reactions and synthesis methods (Al Mamari, Al Awaimri, & Al Lawati, 2019).

Safety and Hazards

Based on the safety data sheet for a related compound, 2-Benzofuranyl methyl ketone, precautions should be taken to avoid dust formation and breathing in vapors, mist, or gas . In case of skin or eye contact, it’s recommended to wash off with soap and plenty of water . If swallowed or inhaled, medical attention may be required .

作用機序

Target of Action

Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents and have shown significant cell growth inhibitory effects .

Mode of Action

Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities . For instance, some benzofuran derivatives have demonstrated dramatic anticancer activities . The compound’s interaction with its targets likely results in changes that inhibit the growth of cancer cells .

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways . For instance, benzofuran compounds have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , indicating that they may interact with and influence a variety of biochemical pathways.

Pharmacokinetics

Benzofuran derivatives have been noted for their improved bioavailability , suggesting that this compound may also exhibit favorable ADME properties.

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects . These effects were observed in different types of cancer cells , suggesting that this compound may also exhibit similar anticancer activity.

Action Environment

The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds , suggesting that they may be effective in a variety of environments.

特性

IUPAC Name |

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN2O2S/c19-13-7-5-11(6-8-13)17(22)21-18-20-14(10-24-18)16-9-12-3-1-2-4-15(12)23-16/h1-10H,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHVQVCIFUIHQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2742266.png)

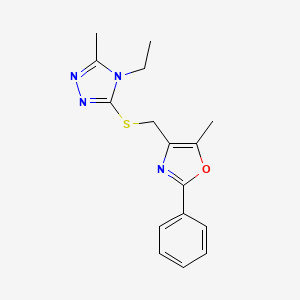

![2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2742271.png)

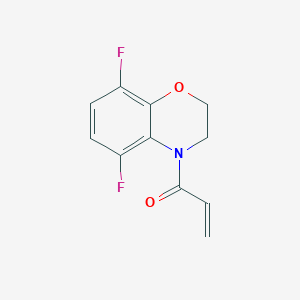

![N-((2-methoxypyridin-4-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2742273.png)

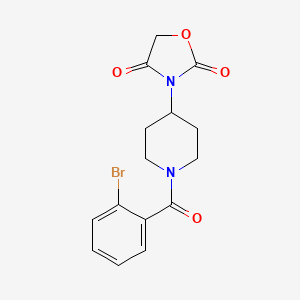

![Oxolan-3-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2742274.png)

![6-(2-methoxybenzyl)-2-((3-methoxybenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2742278.png)

![4-Chlorofuro[3,2-c]pyridine-2-sulfonyl chloride](/img/structure/B2742279.png)

![8-[4-(thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2742280.png)

![3-(4-chlorophenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2742284.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2742285.png)